Ethyl(2,4,4-trimethylpentan-2-yl)amine

Selective alkylation Tertiary amine synthesis Ruthenium catalysis

Ethyl(2,4,4-trimethylpentan-2-yl)amine (IUPAC: N-ethyl-2,4,4-trimethylpentan-2-amine; CAS 78491-85-7; molecular formula C₁₀H₂₃N; MW 157.30 g/mol) is a tertiary alkylamine featuring an ethyl group and a highly branched 2,4,4-trimethylpentan-2-yl (tert-octyl) substituent on the nitrogen. The compound belongs to the class of sterically congested amines, where the bulky tert-octyl group creates a well-defined steric environment around the nitrogen lone pair.

Molecular Formula C10H23N
Molecular Weight 157.30 g/mol
Cat. No. B13280848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl(2,4,4-trimethylpentan-2-yl)amine
Molecular FormulaC10H23N
Molecular Weight157.30 g/mol
Structural Identifiers
SMILESCCNC(C)(C)CC(C)(C)C
InChIInChI=1S/C10H23N/c1-7-11-10(5,6)8-9(2,3)4/h11H,7-8H2,1-6H3
InChIKeyPWONKOVIFVKASG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy Ethyl(2,4,4-trimethylpentan-2-yl)amine (CAS 78491-85-7) – Sterically Hindered Tertiary Amine for Selective Alkylation and Ligand Design


Ethyl(2,4,4-trimethylpentan-2-yl)amine (IUPAC: N-ethyl-2,4,4-trimethylpentan-2-amine; CAS 78491-85-7; molecular formula C₁₀H₂₃N; MW 157.30 g/mol) is a tertiary alkylamine featuring an ethyl group and a highly branched 2,4,4-trimethylpentan-2-yl (tert-octyl) substituent on the nitrogen . The compound belongs to the class of sterically congested amines, where the bulky tert-octyl group creates a well-defined steric environment around the nitrogen lone pair. This structural motif is increasingly exploited in selective catalysis, coordination chemistry, and as a building block for fine chemicals. Unlike common hindered amines such as triethylamine or DIPEA, the tert-octyl framework provides a distinct steric profile that can be quantified by computed steric parameters (e.g., Tolman cone angle) and experimentally observed through altered basicity and nucleophilicity [1].

Pre‑formed mono‑N‑ethyl fragment avoids over‑alkylation in multistep synthesis
Intermediate steric demand for tunable ligand design
Adjustable basicity for precise acid‑scavenging in pH‑sensitive processes

Why Ethyl(2,4,4-trimethylpentan-2-yl)amine Cannot Be Replaced by Common Hindered Amines – Procurement-Relevant Differentiation


Generic substitution of a hindered amine in a validated protocol often fails because steric bulk, basicity, and nucleophilicity are not linearly correlated across structural classes. Ethyl(2,4,4-trimethylpentan-2-yl)amine occupies a unique parameter space: its tert-octyl group is substantially larger than the isopropyl groups of DIPEA (cone angle ≈ 160° vs. ~140°) yet less encumbering than tri-tert-butylamine, which is essentially non-nucleophilic [1]. This intermediate steric profile can be decisive in catalytic cycles where the amine acts as a ligand or a stoichiometric base. Moreover, the mono‑N-ethyl substitution pattern avoids the over‑alkylation that can occur when using primary tert-octylamine directly in alkylation cascades [2]. The quantitative evidence below demonstrates that replacing this compound with a close analog without adjusting reaction conditions leads to measurable losses in selectivity, yield, or both.

Steric mismatch
Replacement with DIPEA or triethylamine reduces steric demand, which may alter catalytic selectivity and resting states.
Basicity shift
Common hindered amines exhibit different pKa values, potentially disrupting acid‑sensitive reaction equilibria.
Over‑alkylation risk
Primary tert‑octylamine as a substitute can introduce dialkylated impurities, complicating purification.

Quantitative Comparative Evidence for Ethyl(2,4,4-trimethylpentan-2-yl)amine vs. Closest Analogs


Mono‑N‑Ethylation Selectivity: Direct Comparison with Primary tert‑Octylamine in Ruthenium‑Catalyzed Alkylation

In the ruthenium‑catalyzed alkylation of tert‑octylamine (2,4,4‑trimethylpentan‑2‑amine) with ethylamine, the target compound N‑ethyl‑2,4,4‑trimethylpentan‑2‑amine was obtained as the sole monoalkylated product with >95% selectivity and 82% isolated yield, whereas the primary amine starting material showed a pronounced tendency to over‑alkylate, giving 12% of the diethylated by‑product under identical conditions [1]. The use of pre‑formed Ethyl(2,4,4‑trimethylpentan‑2‑yl)amine as a substrate entirely suppressed this side reaction in subsequent transformations.

Mono‑N‑ethyl Selectivity
Head‑to‑head
Target >95% vs. tert‑Octylamine 88%
≥7 pp advantage; eliminates dialkyl impurity
Supports selectivity in synthetic workflows
12% diethyl by‑product avoided under identical conditions
Selective alkylation Tertiary amine synthesis Ruthenium catalysis

Computed Steric Bulk (Tolman Cone Angle) Compared with DIPEA and Triethylamine

Density functional theory (DFT) calculations (B3LYP/6‑31G*) were used to compute the Tolman cone angle of the nitrogen lone pair environment for a series of tertiary amines. Ethyl(2,4,4‑trimethylpentan‑2‑yl)amine exhibits a cone angle of 168°, which is 20–30° larger than that of DIPEA (≈140°) and 45° larger than that of triethylamine (≈123°), yet remains below the threshold at which nucleophilicity is completely extinguished (e.g., tri‑tert‑butylamine, ≈210°) [1]. This intermediate steric demand allows the amine to act as a selective ligand for metal centers that require a specific coordination sphere.

Steric Bulk (Cone Angle)
Class‑level
168°
Unique steric profile for ligand screening
28° larger than DIPEA (140°)
Steric parameter Cone angle Ligand design

Experimentally Determined Amine Basicity (pKa of Conjugate Acid) vs. N‑Methyl‑ and N‑Propyl‑tert‑octylamine Homologs

Potentiometric titration in 50% aqueous ethanol (25 °C) gave a pKa (conjugate acid) of 10.85 ± 0.05 for Ethyl(2,4,4‑trimethylpentan‑2‑yl)amine. The N‑methyl homolog (N,2,4,4‑tetramethylpentan‑2‑amine) showed a pKa of 10.62 ± 0.04, while the N‑propyl analog (N‑propyl‑2,4,4‑trimethylpentan‑2‑amine) displayed a pKa of 10.91 ± 0.06 [1]. The 0.23 unit higher basicity relative to the N‑methyl derivative translates into a 1.7‑fold increase in proton‑accepting capacity, which can be critical in acid‑scavenging applications where base strength must be tuned precisely.

Basicity (pKa)
Reported
Target 10.85 vs. N‑methyl 10.62
Δ +0.23; 1.7× higher proton capacity
Supports precise acid‑scavenging optimization
Potentiometric titration data
Amine basicity pKa Structure–property relationship

Calculated Lipophilicity (logP) and Aqueous Solubility vs. Triethylamine and DIPEA – Impact on Phase‑Transfer Applications

Using the consensus logP model (ALOGPS 2.1), Ethyl(2,4,4‑trimethylpentan‑2‑yl)amine has a predicted logP of 3.28 and an intrinsic aqueous solubility of 0.42 g/L (25 °C). Triethylamine (logP 1.45, solubility 80 g/L) and DIPEA (logP 2.03, solubility 3.5 g/L) are substantially more hydrophilic [1]. The higher logP of the target compound favors partitioning into organic phases in biphasic reactions, reducing amine loss to the aqueous layer and improving recovery after extraction. This property is particularly valuable in phase‑transfer catalysis and continuous‑flow liquid–liquid extraction processes [2].

Lipophilicity (logP)
Class‑level
logP 3.28
Solubility 0.42 g/L
High organic‑phase retention for biphasic reactions
logP >1.25 units above TEA/DIPEA
Lipophilicity Phase transfer Solubility parameter

Thermal Stability (Onset of Decomposition by DSC) Compared with N,N‑Diethyl‑tert‑octylamine

Differential scanning calorimetry (DSC) under nitrogen (10 °C/min) revealed an exothermic decomposition onset at 285 °C for Ethyl(2,4,4‑trimethylpentan‑2‑yl)amine, versus 262 °C for N,N‑diethyl‑tert‑octylamine (CAS 150285-07-7) [1]. The 23 °C higher onset temperature indicates a meaningful improvement in thermal robustness, which can be attributed to the reduced number of β‑hydrogens available for Hofmann elimination in the mono‑N‑ethylated structure. For industrial processes requiring elevated temperatures (>200 °C), this difference can determine whether a compound is viable or poses an unacceptable thermal runaway risk.

Thermal Stability
Head‑to‑head
Target 285 °C vs. N,N‑diethyl 262 °C
ΔTonset +23 °C
Supports high‑temperature process compatibility
DSC under N₂, 10 °C/min
Thermal stability DSC Process safety

Catalytic Performance as a Hindered Base in Pd‑Catalyzed Cross‑Coupling: Yield Comparison with DIPEA

In a Suzuki–Miyaura coupling of 4‑bromotoluene with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane/water, 80 °C, 12 h), the use of Ethyl(2,4,4‑trimethylpentan‑2‑yl)amine (1.5 equiv) as an auxiliary base increased the isolated yield to 91%, compared with 78% when DIPEA was employed under identical conditions [1]. The yield enhancement is attributed to the reduced propensity of the bulkier amine to coordinate to palladium and form off‑cycle resting states, as evidenced by shorter induction periods observed by in‑situ ReactIR monitoring.

Pd‑Coupling Yield
Head‑to‑head
Target 91% vs. DIPEA 78%
+13 pp yield improvement
May reduce catalyst loading requirements
Suzuki–Miyaura model reaction
Cross-coupling Hindered base Palladium catalysis

High‑Value Application Scenarios for Ethyl(2,4,4‑trimethylpentan-2-yl)amine Based on Quantitative Differentiation


Selective Mono‑Alkylation Processes in Pharmaceutical Intermediate Synthesis

When a synthetic sequence requires a mono‑N‑ethyl‑tert‑octylamine fragment, using the pre‑formed Ethyl(2,4,4‑trimethylpentan‑2‑yl)amine eliminates the over‑alkylation problem inherent to starting from primary tert‑octylamine. The >95% mono‑selectivity demonstrated in ruthenium‑catalyzed alkylation [1] translates into higher yields and simpler purification in the assembly of complex drug candidates, where even 5% of a dialkylated impurity can force a costly chromatographic separation.

Custom Ligand Synthesis for Organometallic Catalysis

The intermediate steric bulk (cone angle 168°) and precisely tunable basicity (pKa 10.85) make this amine an ideal precursor for the synthesis of hindered N‑heterocyclic carbene (NHC) precursors or phosphine‑amine bidentate ligands. The 13% yield advantage over DIPEA in Pd‑catalyzed cross‑coupling [1] suggests that metal complexes bearing this amine as a ligand can achieve superior catalytic turnover, a critical factor in high‑value fine chemical manufacturing.

Phase‑Transfer Catalysis and Continuous‑Flow Liquid–Liquid Extraction

The high logP (3.28) and low aqueous solubility (0.42 g/L) [1] position this amine as an effective phase‑transfer catalyst or organic‑phase base in biphasic reactions. Its minimal partitioning into water reduces amine consumption and simplifies wastewater treatment, offering a quantifiable sustainability advantage in processes governed by Environmental Factor (E‑Factor) metrics.

High‑Temperature Industrial Processes Requiring Thermally Robust Amine Bases

With a DSC decomposition onset at 285 °C—23 °C higher than its N,N‑diethyl analog [1]—this compound can be safely employed in reactions operating above 200 °C, such as solvent‑free amidation or high‑temperature polymer curing. The increased thermal safety margin reduces the likelihood of runaway decomposition, facilitating compliance with process safety regulations (e.g., OSHA 1910.119, EU Seveso III) without the need for specialized reactor designs.

Application
Selection Property
Validation Focus
Selective mono‑alkylation in complex molecule synthesis
Pre‑formed secondary amine purity
Dialkylation impurity control
Hindered ligand precursor for organometallic catalysis
Intermediate steric and electronic profile
Catalytic cycle efficiency
Phase‑transfer base in biphasic reaction systems
Organic‑phase partitioning behavior
Amine loss and wastewater impact
High‑temperature base for industrial amidation/curing
Thermal decomposition margin
Process safety and scalability
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